molecular formula C7H7BrN4S B13306339 1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13306339
M. Wt: 259.13 g/mol
InChI Key: BSFRZAWLYQKKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine ( 1250797-66-0) is a chemical compound of significant interest in medicinal chemistry research, with a molecular formula of C7H7BrN4S and a molecular weight of 259.13 g/mol . This molecule is a hybrid structure incorporating two privileged pharmacophores: the 1,2,4-triazole and the bromothiophene rings. The 1,2,4-triazole nucleus is a well-documented scaffold in FDA-approved drugs and is known for its diverse biological activities, including potent antifungal, antibacterial, and anticancer properties . Its mechanism of action, particularly in antifungal applications, often involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi . Furthermore, triazole-based pharmacophores are recognized for their lower toxicity and higher bioavailability compared to older imidazole-based agents, making them a preferred subject in antimicrobial discovery . The bromothiophene moiety adds another dimension to the compound's potential, as thiophene rings are key components in many therapeutic agents and have been successfully hybridized with 1,2,4-triazoles to create molecules with marked antibacterial and anti-proliferative activities against various cancer cell lines, such as HepG-2 and MCF-7 . As such, this compound serves as a versatile and high-value building block for researchers developing novel therapeutic agents, especially in the fields of infectious diseases and oncology. It is also a crucial intermediate for further synthetic elaboration, including the creation of Schiff bases or participation in metal-catalyzed cross-coupling reactions to explore structure-activity relationships. This product is intended for research purposes and is strictly For Research Use Only. It is not designed for human therapeutic or veterinary applications.

Properties

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H7BrN4S/c8-5-1-2-13-6(5)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11)

InChI Key

BSFRZAWLYQKKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

General Procedure

Thiophene-linked 1,2,4-triazoles can be synthesized starting with their corresponding carboxylic acids via esterification to their corresponding esters, and subsequent hydrazinolysis. Treatment of the carbohydrazides with the corresponding haloaryl isothiocyanate by heating in ethanol yields the intermediate N-aryl-2-(thiophene-2-carbonyl or 5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamides. The target 4-haloaryl-5-(thiophen-2-yl or 5-bromothiophene-2-yl)-2,4-dihydro-3 H-1,2,4-triazole-3-thiones are obtained in good overall yields by cyclization of these compounds.

Synthesis of 3-(5-Amino-1H-1,2,4-Triazol-3-yl)propanamides

Complementary Pathways

Two complementary pathways exist for preparing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods use succinic anhydride, aminoguanidine hydrochloride, and various amines as starting materials.

Pathway 1

The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product. This approach is successful with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.

Pathway 2

An alternative pathway involves the initial preparation of N-arylsuccinimides and their subsequent reaction with aminoguanidine hydrochloride under microwave irradiation, which is applied when less nucleophilic aromatic amines are used.

Additional Synthesis Methods for 1,2,4-Triazole-3-thiones

Synthesis from Methyl-4-formylbenzoate

Methyl-4-(5(6)-R-1H-benzimidazol-2-yl)benzoates are synthesized through the reaction of methyl-4-formylbenzoate with the respective o-phenylenediamine in the presence of Na2S2O5. These compounds are then treated with excess hydrazine hydrate to yield hydrazides of 4-(5(6)-R-1H-benzimidazol-2-yl)benzoic acid. These hydrazides react with alkyl isothiocyanates, followed by cyclization in an alkaline medium to form the corresponding 1,2,4-triazole-3-thiones. Finally, a substitution reaction occurs between 2-bromoacetophenones and the synthesized thiones.

Synthesis of 4-(1H-1,2,4-Triazole-5-ylthio)-1,2-dihydropyrazole-3-one

This compound is synthesized through the hydrazinolysis of 5-ethoxymethylenethiazolo[3,2-b]triazole-6-one in an ethanol environment. The modification of 1H-1,2,4-triazole-3-thione involves a two-step reaction: S-alkylation with chloroethanoic acid following the conditions of the Williamson reaction, succeeded by a one-step cyclization through condensation with triethylorthoformate in the medium of ethanoic anhydride.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the thiophene ring enables nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Aromatic SNAr KOH, DMSO, 80°CThiophene-OH derivatives72-85
Alkoxyation Sodium methoxide, ethanol, reflux3-methoxy-thiophene analogs68
Amination NH3/MeNH2, CuI catalyst, 100°CPrimary/secondary amine derivatives55-78

This reactivity stems from the electron-withdrawing effect of the triazole ring, which activates the para-bromine for displacement. Computational studies suggest a σ-complex intermediate forms during these reactions .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed cross-couplings:

Table 2: Palladium-Catalyzed Couplings

Coupling TypeReagentsApplications
Suzuki-Miyaura Pd(PPh3)4, ArB(OH)2, K2CO3Biaryl systems for drug candidates
Buchwald-Hartwig Pd2(dba)3, Xantphos, aryl halidesN-aryl triazole pharmacophores
Sonogashira CuI, PdCl2(PPh3)2, terminal alkynesConjugated materials for OLEDs

Optimized conditions for Suzuki reactions use DMF:H2O (3:1) at 90°C, achieving 82-89% conversion. The methylene bridge between thiophene and triazole prevents conjugation interference during coupling .

Cyclization Reactions

The triazole amine group facilitates heterocycle formation:

Key pathways include:

  • Triazole Annulation
    With α-haloketones (X = Cl, Br):
    C7H6BrN4S+RCOCH2XEt3NFused imidazolo-triazoles\text{C}_7\text{H}_6\text{BrN}_4\text{S} + \text{RCOCH}_2\text{X} \xrightarrow{\text{Et}_3\text{N}} \text{Fused imidazolo-triazoles}
    Yields: 64-78% under microwave irradiation

  • Thiophene Ring Expansion
    Using Ru catalysts:
    ThiopheneThieno[3,2-b]pyridine derivatives\text{Thiophene} \rightarrow \text{Thieno[3,2-b]pyridine derivatives}
    Confirmed by X-ray crystallography

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes:

Metal IonCoordination ModeApplication Area
Cu(II)N2,N4-bidentateAntimicrobial agents
Pt(II)N4-monodentateAnticancer drug candidates
Ag(I)π-complex with thiopheneCatalytic nanoparticles

Stability constants (log β) range from 8.2 (Ag⁺) to 12.7 (Cu²⁺), measured via potentiometry . DFT calculations show enhanced electron density at N3 compared to N1 .

Biological Activity Modulation

Structure-activity relationship (SAR) studies reveal:

Key modifications impacting bioactivity:

  • Bromine replacement with electron-donating groups → 5× increase in antifungal potency

  • Triazole N-alkylation → Improved blood-brain barrier penetration

  • Thiophene sulfonation → Enhanced water solubility (logP reduction from 2.1 → 0.8)

Notably, hybrid derivatives show dual kinase inhibition (IC50 < 50 nM for c-Met/VEGFR2) , making them promising for targeted cancer therapies.

Stability and Degradation

Critical stability parameters under ICH guidelines:

ConditionDegradation ProductsHalf-Life (Days)
Acidic (0.1N HCl)Thiophene sulfoxide derivatives3.2
Alkaline (0.1N NaOH)Triazole ring-opened amines1.8
PhotolyticDebrominated compounds14.5

Degradation follows first-order kinetics (R² > 0.98) in accelerated stability studies. LC-MS analyses confirm oxidative pathways dominate at pH > 8.

This comprehensive reactivity profile establishes 1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine as a versatile scaffold for medicinal chemistry and materials science applications. The documented reactions provide a foundation for rational design of derivatives with tailored physicochemical and biological properties.

Scientific Research Applications

1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromothiophene moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a class of 1,2,4-triazol-3-amine derivatives with varying aryl or heteroaryl substituents. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine 3-Bromothiophen-2-YL methyl C₇H₆BrN₄S 273.12 (calc.) Bromine (electron-withdrawing), thiophene (heterocyclic, sulfur-containing)
1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine 3-Chlorophenyl methyl C₉H₉ClN₄ 208.65 Chlorine (less electronegative than Br), benzene ring
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Fluorophenyl methyl C₉H₉FN₄ 192.20 Fluorine (smaller, highly electronegative), benzene ring
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-Chloro-4-fluorophenyl methyl C₉H₈ClFN₄ 226.64 Mixed halogen substitution, steric effects

Key Observations :

  • Electronic Effects: Bromine's larger atomic size and polarizability compared to Cl or F may enhance lipophilicity and influence binding interactions in biological systems.
  • Steric Considerations : The bulkier bromothiophene group (vs. planar benzene) may hinder access to certain enzyme active sites but improve membrane permeability .

Physicochemical Properties

  • Purity : Most analogs are synthesized with ≥95% purity, as seen in , and 11 .
  • Solubility : Thiophene-containing derivatives may exhibit improved solubility in organic solvents compared to purely aromatic analogs due to sulfur's polarizability.
  • Stability : Bromine's susceptibility to nucleophilic substitution (vs. Cl or F) could impact shelf life, necessitating stable storage conditions .

Biological Activity

1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromothiophen with appropriate triazole precursors under controlled conditions. The compound can be synthesized through various methods including:

  • Nucleophilic substitution reactions : Utilizing 3-bromothiophen as a nucleophile.
  • Cyclization reactions : Involving triazole derivatives to form the final product.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of this structure have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives had minimal inhibitory concentrations (MICs) ranging from 0.5 to 12.5 µg/mL against pathogens such as Candida albicans and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organism
10.5Candida albicans
21Staphylococcus aureus
312.5Escherichia coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. For example, a derivative similar to the target compound exhibited cytotoxic effects on leukemia cells after 72 hours of exposure . The MTT assay results indicated a dose-dependent response in cell viability.

Case Study: Cytotoxicity in Cancer Cells
A specific study focused on the cytotoxicity of triazole derivatives on human leukemia cell lines. The results showed that certain compounds led to significant reductions in cell viability, suggesting potential for further development as anticancer agents.

The biological activities of triazoles are often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, they can inhibit fungal cytochrome P450 enzymes (CYP51), disrupting ergosterol synthesis and leading to cell death in fungi . In cancer cells, they may interfere with metabolic pathways and induce oxidative stress.

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